molecular formula C19H16N2O3S B2723473 1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 1427538-38-2

1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2723473
CAS RN: 1427538-38-2
M. Wt: 352.41
InChI Key: JEBAZKBUMDGYJI-UHFFFAOYSA-N
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Description

The compound “1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a furan ring, a phenyl group, and a pyrazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring would be a phenyl group (a benzene ring), a benzenesulfonyl group, and a furan ring, which is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the benzenesulfonyl group might undergo nucleophilic substitution reactions, while the furan ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered to patients. Potent and selective chemical inhibitors, such as those related to pyrazole structures, play a critical role in these assessments (Khojasteh et al., 2011).

Anticancer Agents Development through Knoevenagel Condensation

The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, generates biologically active molecules, including those with pyrazole structures. These molecules exhibit remarkable anticancer activity, highlighting the reaction's utility in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).

Synthesis of Polyfunctional Heteroaromatics

The synthesis of novel functionalized heteroaromatic compounds, including pyrazoles, is an area of ongoing research. Discoveries in this field can lead to the revision of structures originally assigned to several molecules and the identification of new rearrangements, potentially applicable to "1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole" (Moustafa et al., 2017).

Radical Scavengers and Antioxidant Effects

Chromones and their derivatives, similar in function to compounds with benzene and furan rings, are known for their antioxidant properties. These properties are linked to various biological activities, including anti-inflammatory and anticancer effects. The presence of specific functional groups in compounds like "1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole" could imply similar radical scavenging and cell-protective properties (Yadav, Parshad, Manchanda, & Sharma, 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models. If it’s a chemical reagent, future research might explore its reactivity in various types of chemical reactions .

properties

IUPAC Name

2-(benzenesulfonyl)-5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(15-8-3-1-4-9-15)14-17(20-21)19-12-7-13-24-19/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBAZKBUMDGYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

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